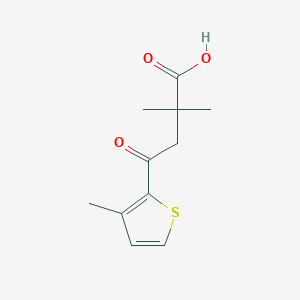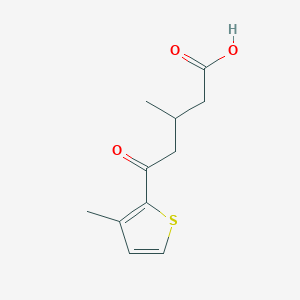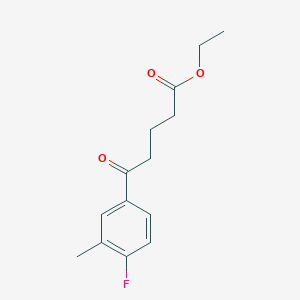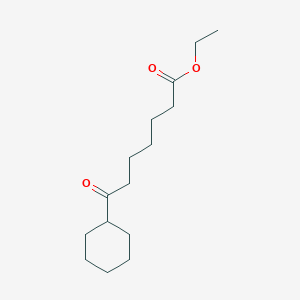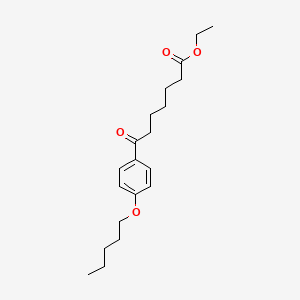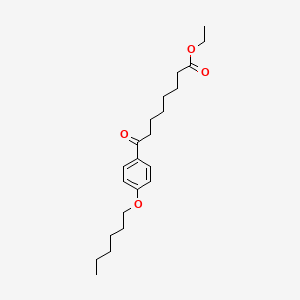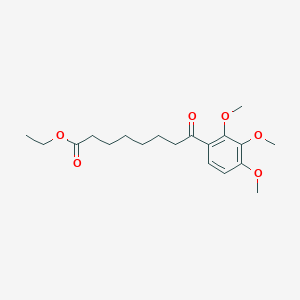
6-氟-3-碘-1H-吲唑
描述
6-Fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine and iodine atoms in the 6th and 3rd positions, respectively, makes this compound particularly interesting for various chemical and biological applications .
科学研究应用
6-Fluoro-3-iodo-1H-indazole has several applications in scientific research:
作用机制
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to target several pathways . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes at the molecular level that can result in various therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, leading to their wide range of medicinal applications .
Result of Action
Indazole derivatives are known to have various therapeutic effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
生化分析
Biochemical Properties
6-Fluoro-3-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 6-fluoro-3-iodo-1H-indazole, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are critical for cellular functions.
Cellular Effects
The effects of 6-fluoro-3-iodo-1H-indazole on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells . The compound’s impact on the p53/MDM2 pathway, a key regulator of cell cycle and apoptosis, highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 6-fluoro-3-iodo-1H-indazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biochemical activity . These interactions can result in the inhibition of enzyme activity, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-3-iodo-1H-indazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their stability may be affected by environmental conditions such as temperature and light . Long-term exposure to 6-fluoro-3-iodo-1H-indazole in in vitro and in vivo studies has demonstrated sustained biochemical activity, with potential implications for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-fluoro-3-iodo-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Fluoro-3-iodo-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism. For instance, indazole derivatives have been shown to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . These interactions can lead to changes in the metabolic profile of cells, with potential implications for drug development and therapeutic applications.
Transport and Distribution
The transport and distribution of 6-fluoro-3-iodo-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its biochemical activity and therapeutic potential. Studies have shown that indazole derivatives can be efficiently transported across cell membranes and distributed within various cellular compartments . This distribution is crucial for the compound’s ability to exert its effects on target cells and tissues.
Subcellular Localization
The subcellular localization of 6-fluoro-3-iodo-1H-indazole is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indazole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . This subcellular targeting is critical for the compound’s therapeutic efficacy and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-iodo-1H-indazole typically involves the iodination of 6-fluoro-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the desired substitution . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 6-fluoro-3-iodo-1H-indazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and fluorine compounds.
化学反应分析
Types of Reactions
6-Fluoro-3-iodo-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the indazole ring .
相似化合物的比较
Similar Compounds
3-Iodo-1H-indazole: Lacks the fluorine atom, making it less lipophilic and potentially less effective in certain biological applications.
6-Iodo-1H-indazole: Similar structure but without the fluorine atom, affecting its chemical reactivity and biological activity.
6-Fluoro-1H-indazole: Lacks the iodine atom, which limits its use in coupling reactions and other iodine-specific transformations.
Uniqueness
6-Fluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these two halogens allows for a broader range of chemical reactions and enhances the compound’s potential in various scientific applications .
属性
IUPAC Name |
6-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBQTDGAUHVRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646274 | |
| Record name | 6-Fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-07-6 | |
| Record name | 6-Fluoro-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


